Rosaramicin propionate is a macrolide antibiotic derived from the fermentation of the bacterium Micromonospora rosaria. It belongs to a class of compounds known for their antibacterial properties, particularly against Gram-positive bacteria. The compound features a 16-membered lactone ring structure and exhibits significant potential in medicinal applications, especially in treating bacterial infections that are resistant to other antibiotics.
Rosaramicin propionate is sourced from the actinobacterium Micromonospora rosaria, which is cultivated under controlled fermentation conditions. The industrial production involves large-scale fermentation processes where the bacterium is cultured in bioreactors, followed by extraction and purification methods to isolate the active compound .
The synthesis of Rosaramicin propionate primarily occurs through fermentation processes involving Micromonospora rosaria. The following steps outline the synthesis process:
The fermentation process requires careful monitoring of environmental conditions such as aeration, agitation, and nutrient supply to maximize yield. Analytical techniques like high-performance liquid chromatography (HPLC) are used to monitor the concentration of Rosaramicin propionate during production .
Rosaramicin propionate has a complex molecular structure characterized by its 16-membered lactone ring and various functional groups. Its molecular formula is , with a molecular weight of approximately 637.8 g/mol. The IUPAC name for Rosaramicin propionate is:
The InChI key for Rosaramicin propionate is JTJAMAJKINOBDT-FIJHNNTRSA-N, providing a unique identifier for its chemical structure.
Rosaramicin propionate can undergo various chemical reactions:
These reactions are significant for modifying Rosaramicin propionate's structure to enhance its antibacterial properties or alter its pharmacokinetic profiles .
Rosaramicin propionate exerts its antibacterial effects by inhibiting protein synthesis in bacteria. It binds reversibly to the 50S subunit of the bacterial ribosome, blocking the translocation of peptidyl tRNA during protein synthesis. This mechanism primarily results in bacteriostatic activity but can be bactericidal at higher concentrations. Notably, Rosaramicin propionate accumulates within leukocytes, facilitating its transport to infection sites .
Relevant data regarding solubility and stability are crucial for developing effective pharmaceutical formulations .
Rosaramicin propionate has several scientific uses:
Rosaramicin (initially designated as rosamicin) was first isolated in the early 1970s from fermentation broths of Micromonospora rosaria strains, a genus of Gram-positive, spore-forming actinobacteria known for producing bioactive secondary metabolites [3]. This discovery emerged during systematic screening efforts for novel antibiotics from actinobacterial sources, leveraging the ecological diversity of Micromonospora species found in soil and aquatic environments. Subsequent research identified Micromonospora chalcea var. izumensis as another producing organism, confirming the compound’s occurrence across phylogenetically related Micromonospora strains [3] [8]. Initial isolation involved complex extraction protocols typical for macrolide antibiotics, including solvent extraction (e.g., using chloroform or ethyl acetate) from the fermented broth, followed by chromatographic purification techniques to obtain the bioactive principle in its pure form.
Early characterization studies established rosaramicin’s fundamental physicochemical properties. It was identified as a basic, lipid-soluble macrolide antibiotic with a molecular formula of C~31~H~51~NO~9~ and a molecular weight of 581.747 g/mol [3] [4]. Biological assays demonstrated its broad-spectrum activity, particularly noting enhanced efficacy against Gram-negative pathogens like Neisseria gonorrhoeae and Haemophilus influenzae compared to the progenitor macrolide erythromycin, alongside potent activity against Gram-positive bacteria [4]. This early promise spurred further investigation into its structural nuances and potential derivatives.
Research into fermentation optimization revealed challenges in yield common to many actinomycete-derived antibiotics. While industrial-scale production details for macrolides are often proprietary, studies indicated that wild-type Micromonospora strains typically produced rosaramicin in milligram per liter quantities, necessitating strain improvement via mutagenesis and media optimization to enhance titers for feasible commercial development [1].
Table 1: Early Producing Organisms and Key Characteristics of Rosaramicin
Producing Microorganism | Isolation Source | Key Bioactive Properties | Fermentation Notes |
---|---|---|---|
Micromonospora rosaria | Soil | Broad-spectrum activity; superior Gram-negative coverage vs. erythromycin | Low initial yields; required optimization |
Micromonospora chalcea var. izumensis | Environmental samples | Similar profile to M. rosaria isolates; confirmed chemotype consistency across strains | Enhanced yields possible via media manipulation |
Rosaramicin’s nomenclature reflects its complex discovery history and structural relationships. Initially reported in the scientific literature under designations like "Antibiotic 67-694" or "SCH 14947" (referencing its Schering-Plough research code), it was later assigned the generic name "rosamicin" (derived from Micromonospora rosaria) [3]. The transition to the International Nonproprietary Name (INN) "rosaramicin" standardized its identification in pharmacological contexts. Concurrently, related compounds like juvenimicin A~3~ were recognized as identical to rosaramicin, consolidating synonyms under the primary name [3].
Structurally, rosaramicin was classified as a 16-membered macrolide antibiotic, distinct from the more common 14-membered (e.g., erythromycin) and 15-membered (e.g., azithromycin) classes [1]. Its aglycone core consists of a polyketide-derived macrocyclic lactone ring, substituted with two deoxy-sugar moieties: mycaminose at the C5 position and mycarose attached glycosidically to the mycaminose. This disaccharide unit is a hallmark of the leucomycin (type B) subclass of 16-membered macrolides, aligning rosaramicin structurally with antibiotics like leucomycin itself and midecamycin [1] [6]. Its defining structural features include:
Table 2: Key Chemical Characteristics and Classification of Rosaramicin
Characteristic | Rosaramicin Detail | Classification Context |
---|---|---|
Macrolide Ring Size | 16-membered macrocyclic lactone | Leucomycin (Type B) subclass of 16-membered macrolides |
Characteristic Sugars | Mycaminose (C5-O-), Mycarose (C4'-O-mycaminose) | Shared with midecamycin, leucomycin, spiramycin |
Defining Functional Groups | Aldehyde at C18; Free C20-OH | Differs from tylosin subclass (possesses mycinose sugar at C23) |
Molecular Formula | C~31~H~51~NO~9~ | Confirmed via mass spectrometry and elemental analysis [4] |
Systematic IUPAC Name | {(1S,2R,3R,7R,8S,9S,10R,12R,14E,16S)-3-Ethyl-7-hydroxy-2,8,12,16-tetramethyl-5,13-dioxo-9-[3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyloxy]-4,17-dioxabicyclo[14.1.0]heptadec-14-en-10-yl}acetaldehyde | Formalizes stereochemistry and substituents [4] |
The development of rosaramicin propionate (SCH 17894) represented a significant semi-synthetic advancement aimed at improving the parent compound’s pharmaceutical properties [2]. This derivative involves esterification of the C-2' hydroxyl group on the mycarose sugar with propionic acid, yielding the propanoate ester. The chemical structure is defined by the molecular formula C~34~H~55~NO~10~ and a molecular weight of 637.8012 g/mol [2]. This modification falls within the broader historical trend of derivatizing natural macrolides (e.g., erythromycin to clarithromycin) to enhance stability, bioavailability, or tissue penetration. Rosaramicin propionate was thus classified as a semi-synthetic ester derivative of the naturally occurring 16-membered macrolide rosaramicin [2] [6].
Table 3: Nomenclature Evolution and Classification Milestones for Rosaramicin
Year Range | Primary Designation(s) | Structural Classification Context | Significant Event |
---|---|---|---|
Early 1970s | Antibiotic 67-694; Juvenimicin A~3~; SCH 14947 | Novel 16-membered macrolide antibiotic | Initial discovery from Micromonospora rosaria and related strains [3] |
Mid-late 1970s | Rosamicin; Rosaramicin (INN) | Leucomycin (Type B) subclass; 16-membered ring with disaccharide (mycaminose-mycarose) | Standardization of nomenclature; structural elucidation completed [3] [4] |
Early 1980s | Rosaramicin Propionate (SCH 17894) | Semi-synthetic 2'-O-propionyl ester derivative | Development aimed at optimizing properties of parent compound [2] |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2